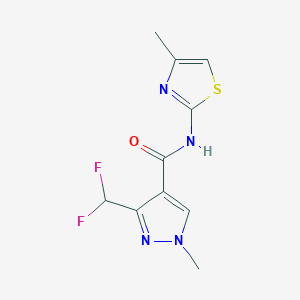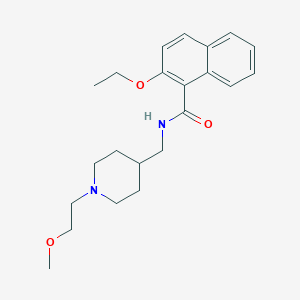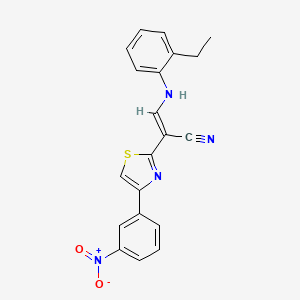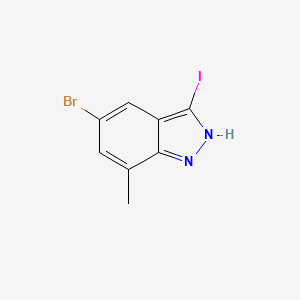![molecular formula C18H20N4O3 B2783290 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide CAS No. 2097924-52-0](/img/structure/B2783290.png)
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a quinazoline ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities . The compound also contains a benzodioxole group and a carboxamide group, which are common functional groups in medicinal chemistry .
Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the carboxamide group could participate in hydrolysis or condensation reactions . The quinazoline ring could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar carboxamide group and the nonpolar benzodioxole and quinazoline rings . Its melting and boiling points would depend on the strength of the intermolecular forces within the compound .Scientific Research Applications
Synthesis and Chemistry
Synthesis of Quinazoline Derivatives : This compound has been involved in the synthesis of various quinazoline and 1,3-benzoxazole derivatives. These reactions typically involve the interaction with different reagents to produce a range of products, including tetrahydroquinazoline-2-one and benzoxazole derivatives (Villalgordo et al., 1990).
Reaction with 1,3-Benzoxazole-2(3H)-thione : It also reacts with 1,3-benzoxazole-2(3H)-thione, forming compounds like 2-thiohydantoins and thiourea derivatives. This demonstrates its versatility in chemical reactions, providing a variety of heterocyclic compounds (Ametamey & Heimgartner, 1990).
Biological and Pharmacological Applications
Antifolate Thymidylate Synthase Inhibitors : This compound has been synthesized as part of a series of N10-propargylquinazoline antifolates. These compounds have been evaluated as inhibitors of thymidylate synthase, an enzyme critical for DNA synthesis, suggesting potential applications in cancer therapy (Marsham et al., 1989).
Synthesis of Anti-Inflammatory Agents : It's been used in the synthesis of benzimidazole and quinazoline derivatives with potential anti-inflammatory properties. This indicates its role in the development of new anti-inflammatory drugs (Prajapat & Talesara, 2016).
Antitubercular Activity : The compound has been part of a series synthesized for evaluation against Mycobacterium tuberculosis. This highlights its potential application in developing treatments for tuberculosis (Marvadi et al., 2020).
Potential Antipsychotic Agents : It has been studied for its potential use in the development of antipsychotic drugs. The compounds synthesized from it have shown promise in binding to dopamine and serotonin receptors, indicating potential therapeutic uses in psychiatry (Norman et al., 1996).
Future Directions
properties
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-22(2)18-19-9-12-7-13(4-5-14(12)21-18)20-17(23)11-3-6-15-16(8-11)25-10-24-15/h3,6,8-9,13H,4-5,7,10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZQQCMCPRZSCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2783207.png)





![1-[(4-Cyanophenyl)carbamoyl]piperidine-2-carboxylic acid](/img/structure/B2783220.png)


![4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2783224.png)

![2-Chloro-N-(2-methylcyclohexyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B2783226.png)
